2-Methoxyphenyl acetate

描述

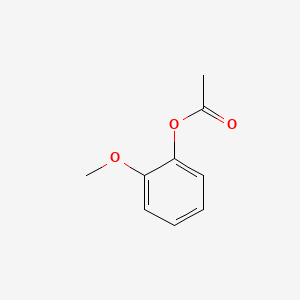

Structure

3D Structure

属性

IUPAC Name |

(2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJHPYFAYGAPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862289 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122.00 to 124.00 °C. @ 18.00 mm Hg | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble to slightly soluble in water, miscible (in ethanol) | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.127-1.134 | |

| Record name | Guaiacyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

613-70-7 | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.5 °C | |

| Record name | Guaicyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl Acetate from Guaiacol and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyphenyl acetate (B1210297) from guaiacol (B22219) and acetic anhydride (B1165640). It includes detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

2-Methoxyphenyl acetate, also known as guaiacol acetate, is a chemical compound with applications in various fields, including as a flavoring agent and as an intermediate in organic synthesis. The most common and straightforward method for its preparation is the esterification of guaiacol with acetic anhydride. This reaction involves the acetylation of the phenolic hydroxyl group of guaiacol. The process can be catalyzed by either acids or bases, or it can be carried out under neutral conditions, often requiring heat. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from guaiacol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. The phenolic oxygen of guaiacol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the ester product and acetic acid as a byproduct.

Reaction:

Guaiacol + Acetic Anhydride → this compound + Acetic Acid

Chemical Structures:

-

Guaiacol: C₇H₈O₂

-

Acetic Anhydride: C₄H₆O₃

-

This compound: C₉H₁₀O₃

A general representation of the reaction mechanism is depicted in the following diagram:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods have been reported for the synthesis of this compound. The choice of method often depends on the desired scale, yield, and purity. Below are detailed protocols for two common methods: acid-catalyzed and base-catalyzed synthesis.

Acid-Catalyzed Synthesis using Zinc Chloride

This method employs a Lewis acid catalyst, anhydrous zinc chloride, to facilitate the acetylation.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Acetic anhydride

-

Anhydrous zinc chloride (ZnCl₂)

-

Acetic acid (glacial)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

n-Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of guaiacol (e.g., 124.14 g, 1.0 mol) and anhydrous ZnCl₂ (e.g., 170.32 g, 1.25 mol) in glacial acetic acid (125 mL), add acetic anhydride (e.g., 112.29 g, 1.1 mol) dropwise at room temperature over 30 minutes with stirring.[1]

-

Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure at a temperature below 80 °C.[1]

-

Quench the residue with water (300 mL).[1]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with a 10% sodium bicarbonate solution to neutralize any remaining acid.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[1]

-

Purify the crude product by washing with n-hexane to afford this compound.[1]

Acid-Catalyzed Synthesis using Sulfuric Acid

A strong protic acid like sulfuric acid can also be used as a catalyst.

Materials:

-

Guaiacol

-

Acetic anhydride (excess)

-

Concentrated sulfuric acid (H₂SO₄) (trace amount)

-

Ice-cold water

-

Sodium bicarbonate solution (5%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine guaiacol and an excess of acetic anhydride.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.[2]

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-cold water to quench the reaction and precipitate the product.

-

Extract the product with diethyl ether.

-

Wash the ether extract with a 5% sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Further purification can be achieved by distillation under reduced pressure.

Quantitative Data

The yield and purity of this compound can vary depending on the synthetic method employed. The following table summarizes typical quantitative data for the synthesis.

| Parameter | Acid-Catalyzed (ZnCl₂) | Acid-Catalyzed (H₂SO₄) |

| Reactant Ratio (Guaiacol:Acetic Anhydride) | 1 : 1.1 | 1 : excess |

| Catalyst | Anhydrous ZnCl₂ | Concentrated H₂SO₄ |

| Reaction Temperature | 90-95 °C[1] | Room Temperature or gentle heating |

| Reaction Time | 5 hours[1] | Varies (monitor by TLC) |

| Typical Yield | ~76%[1] | High (specifics vary) |

| Purity (by HPLC) | >98%[1] | High (specifics vary) |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.35 – 7.27 (m, 2H), 6.99 – 6.86 (m, 2H), 3.85 (s, 3H, -OCH₃), 2.11 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 172.65 (C=O), 151.0 (C-OAr), 139.5 (C-O-C=O), 126.9, 122.5, 120.7, 112.5 (aromatic carbons), 55.9 (-OCH₃), 20.8 (-COCH₃) |

| IR (KBr, cm⁻¹) | ~1765 (C=O, ester), ~1215 (C-O, ester), ~1250 and ~1025 (C-O, ether), ~3050 (C-H, aromatic), ~2950 (C-H, aliphatic) |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from guaiacol and acetic anhydride. The presented experimental protocols, quantitative data, and mechanistic insights offer a solid foundation for the successful preparation and characterization of this compound. The choice of the synthetic method can be tailored based on the specific requirements of the research or application, with both acid-catalyzed methods offering viable routes to the desired product. Proper execution of the experimental procedures and purification steps is crucial for obtaining a high yield and purity of this compound.

References

The Synthesis of 2-Methoxyphenyl Acetate: An In-depth Technical Guide to its Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-methoxyphenyl acetate (B1210297), a significant intermediate in the pharmaceutical and flavor industries. The document delves into the primary synthetic routes, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate a deeper understanding of the esterification process.

Core Synthetic Pathways: Fischer Esterification and Acylation

The formation of 2-methoxyphenyl acetate, also known as guaiacol (B22219) acetate, is primarily achieved through two main synthetic strategies: the Fischer esterification of guaiacol with acetic acid and the acylation of guaiacol using acetic anhydride (B1165640) or acetyl chloride. The choice of method often depends on the desired reaction kinetics, yield, and the available catalytic systems.

The Fischer esterification is a classic acid-catalyzed reaction involving the condensation of a carboxylic acid (acetic acid) with an alcohol (the phenolic hydroxyl group of guaiacol).[1][2][3] This reversible reaction typically requires a strong acid catalyst, such as sulfuric acid, and is often driven to completion by using an excess of one reactant or by removing the water formed during the reaction.[3][4]

Acylation , on the other hand, involves the reaction of guaiacol with a more reactive acylating agent like acetic anhydride or acetyl chloride.[5][6] This method is often faster and can be catalyzed by either acids (Brønsted or Lewis) or bases. Lewis acids like zinc chloride are commonly employed to enhance the electrophilicity of the acylating agent.[5][7]

Reaction Mechanisms and Signaling Pathways

The underlying mechanisms of these transformations are crucial for optimizing reaction conditions and improving product yields.

Fischer Esterification Mechanism

The acid-catalyzed Fischer esterification of guaiacol with acetic acid proceeds through a series of reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[2][8]

-

Nucleophilic Attack: The phenolic hydroxyl group of guaiacol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[2][4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][8]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[2]

Acylation Mechanism with Acetic Anhydride and ZnCl₂

The acylation of guaiacol with acetic anhydride, catalyzed by a Lewis acid such as zinc chloride, follows a distinct pathway:

-

Activation of Acetic Anhydride: The Lewis acid (ZnCl₂) coordinates with one of the carbonyl oxygens of acetic anhydride, making the corresponding carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The phenolic oxygen of guaiacol attacks the activated carbonyl carbon.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

-

Elimination of Acetate: The intermediate collapses, eliminating an acetate ion and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield this compound.

Quantitative Data on Synthesis

The efficiency of this compound synthesis is highly dependent on the chosen method, catalyst, and reaction conditions. The following tables summarize key quantitative data from cited studies.

Table 1: Liquid Phase Acylation of Guaiacol with Acetic Acid over Aquivion PW87 Resin Catalyst [9]

| Temperature (°C) | Reaction Time (h) | Guaiacol Conversion (%) | This compound Yield (%) |

| 120 | 1 | ~15 | ~12 |

| 120 | 3 | ~25 | ~18 |

| 120 | 6 | ~35 | ~20 |

| 140 | 6 | ~50 | ~25 |

Reaction Conditions: Acetic Acid/Guaiacol molar ratio of 10, 0.2 g of catalyst.[9]

Table 2: Vapor Phase Acylation of Guaiacol with Acetic Acid over HZSM-5 Zeolite Catalyst [10]

| Temperature (°C) | Guaiacol Conversion (%) | This compound (O-acylation product) Yield (%) | Other Products (C-acylation, etc.) Yield (%) |

| 250 | 26.7 | Main Product | ~12 |

Note: In vapor phase acylation, O-acylation to form this compound is generally favored.[10][11]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation with Acetic Anhydride and Zinc Chloride[5][7]

This protocol details the synthesis of this compound through the acylation of guaiacol using acetic anhydride and anhydrous zinc chloride as a catalyst.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Acetic anhydride

-

Anhydrous zinc chloride (ZnCl₂)

-

Acetic acid (solvent)

-

Water

-

n-Hexane (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Apparatus for filtration under reduced pressure

-

Rotary evaporator

Procedure:

-

To a solution of guaiacol (0.1 mmol) and anhydrous ZnCl₂ (0.125 mmol) in acetic acid (0.125 mL), add acetic anhydride (0.11 mmol) dropwise at room temperature over 30 minutes.[5]

-

Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetic acid under reduced pressure at a temperature below 80 °C to obtain a residue.[5]

-

Quench the residue with water (0.3 mL).[5]

-

The obtained crude product is then recrystallized from n-hexane to afford the desired this compound.

Conclusion

The formation of this compound via esterification is a well-established and versatile process. A thorough understanding of the underlying Fischer esterification and acylation mechanisms, coupled with detailed experimental protocols and quantitative data, empowers researchers to select and optimize the most suitable synthetic route for their specific applications. The choice between acetic acid and acetic anhydride as the acylating agent, along with the selection of an appropriate catalyst, are key factors in determining reaction efficiency, yield, and purity of the final product. This guide provides the foundational knowledge for professionals in the field to effectively synthesize and utilize this important chemical intermediate.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. psiberg.com [psiberg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 15212-03-0 | Benchchem [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of Guaiacol acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacol (B22219) acetate (B1210297), the acetate ester of guaiacol, is a chemical compound with applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the physical and chemical properties of guaiacol acetate, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities through relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Physical and Chemical Properties

Guaiacol acetate is a white crystalline solid or a colorless to pale yellow liquid with a characteristic sweet, woody, and smoky odor. Its fundamental physical and chemical properties are summarized below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 613-70-7 | |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| IUPAC Name | 2-methoxyphenyl acetate | [1] |

| Synonyms | Guaiacyl acetate, o-Acetoxyanisole, Acetylguaiacol | [2] |

Quantitative Physical and Chemical Data

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 166.17 | g/mol | [3] |

| Melting Point | 31.0 - 32.0 | °C | [2] |

| Boiling Point | 239.0 - 241.0 | °C (at 760 mmHg) | [2] |

| 122.0 - 124.0 | °C (at 18.00 mmHg) | [2] | |

| Density | 1.136 - 1.138 | g/cm³ (at 20 °C) | [2] |

| Refractive Index | 1.513 - 1.515 | (at 20 °C) | [2] |

| Flash Point | > 110.0 | °C | [2] |

| Water Solubility | 4249 | mg/L (at 25 °C, est.) | [2] |

| logP (o/w) | 1.380 | [2] |

Spectral Data

The structural elucidation of guaiacol acetate is supported by various spectroscopic techniques. While raw spectral data is not provided here, the following summarizes the expected and reported spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene (B151609) ring, the methoxy (B1213986) group protons, and the acetyl group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the ester carbonyl carbon, and the acetyl methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum of guaiacol acetate is characterized by strong absorption bands corresponding to the C=O stretching of the ester group, C-O stretching vibrations, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of guaiacol acetate, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of Guaiacol Acetate

Guaiacol acetate is commonly synthesized by the acetylation of guaiacol using acetic anhydride (B1165640).

Materials:

-

Guaiacol (2-methoxyphenol)

-

Acetic anhydride

-

Pyridine (B92270) (catalyst)

-

Dichloromethane (solvent, optional)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a clean, dry round-bottom flask, dissolve guaiacol in dichloromethane. Alternatively, the reaction can be performed neat.

-

Add an equimolar amount of acetic anhydride to the solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the guaiacol spot on TLC), the work-up procedure is initiated.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude guaiacol acetate.

Purification of Guaiacol Acetate

The crude product from the synthesis can be purified by either vacuum distillation or column chromatography.

A. Vacuum Distillation:

-

Set up a distillation apparatus for vacuum distillation.

-

Place the crude guaiacol acetate in the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 122-124 °C at 18 mmHg)[2].

B. Column Chromatography:

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Dissolve the crude guaiacol acetate in a minimum amount of the eluent.

-

Load the sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified guaiacol acetate.

Mandatory Visualizations

Synthesis Workflow

Caption: General experimental workflow for the synthesis and purification of Guaiacol Acetate.

Plausible Anti-Inflammatory Signaling Pathway

While the specific signaling pathways of guaiacol acetate are not extensively studied, the known anti-inflammatory and antioxidant activities of its parent compound, guaiacol, and related phenolic compounds suggest a plausible mechanism of action involving the modulation of key inflammatory pathways. The following diagram illustrates a potential signaling cascade based on the activities of structurally similar compounds like 4-ethylguaiacol.[4][5]

Caption: A plausible anti-inflammatory signaling pathway modulated by Guaiacol Acetate.

Biological Activity and Potential Applications

Guaiacol and its derivatives are known for their antioxidant and anti-inflammatory properties.[6][7] The phenolic hydroxyl group in guaiacol is a key contributor to its ability to scavenge free radicals. While guaiacol acetate has the phenolic hydroxyl group protected by an acetyl group, it is plausible that in vivo esterases could hydrolyze the ester, releasing guaiacol to exert its biological effects.

Studies on related compounds, such as 4-ethylguaiacol, have demonstrated anti-inflammatory effects through the activation of the Nrf2/HO-1 pathway and the inhibition of NF-κB activation.[4][5] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, and its activation can lead to the expression of various protective genes. The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition can reduce the production of pro-inflammatory cytokines. These findings suggest that guaiacol acetate may serve as a pro-drug, delivering guaiacol to exert similar therapeutic effects.

The pleasant aroma of guaiacol acetate also leads to its use in the flavor and fragrance industry.

Safety and Handling

Guaiacol acetate is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of guaiacol acetate. The presented data and protocols offer valuable resources for researchers, scientists, and drug development professionals working with this compound. Further research is warranted to fully elucidate the specific signaling pathways and therapeutic potential of guaiacol acetate.

References

- 1. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Ethylguaiacol modulates neuroinflammation and Th1/Th17 differentiation to ameliorate disease severity in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guaiacyl acetate, 613-70-7 [thegoodscentscompany.com]

- 4. Anti-inflammatory Mechanism Involved in 4-Ethylguaiacol-Mediated Inhibition of LPS-Induced Inflammation in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Guaiacol? [synapse.patsnap.com]

1H NMR and 13C NMR spectral data of 2-Methoxyphenyl acetate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxyphenyl Acetate (B1210297)

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methoxyphenyl acetate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents detailed spectral data in a structured format, outlines the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and experimental workflow.

Chemical Structure of this compound

This compound, also known as guaiacyl acetate, is an organic compound with the chemical formula C₉H₁₀O₃. Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an acetate group at positions 2 and 1, respectively. The numbering of the carbon and hydrogen atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.[1]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-aromatic | 7.35 – 7.27 | Multiplet | 2H |

| H-aromatic | 6.99 – 6.86 | Multiplet | 2H |

| OCH₃ | 3.87 – 3.82 | Multiplet | 3H |

| COCH₃ | 2.11 | Singlet | 3H |

Table 1: ¹H NMR spectral data of this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data below corresponds to a spectrum acquired in deuterated chloroform (CDCl₃) at 100 MHz.[1]

| Signal Assignment | Chemical Shift (δ) ppm |

| C=O | 172.65 |

| C-aromatic | 133.95 |

| C-aromatic | 130.33 |

| C-aromatic | 129.41 |

| C-aromatic | 128.60 |

| OCH₃ | 55.35 (approx.) |

| COCH₃ | 21.12 (approx.) |

Table 2: ¹³C NMR spectral data of this compound in CDCl₃.[1] *Note: The chemical shifts for the methoxy and acetyl methyl carbons were approximated from typical values for similar compounds as they were not explicitly listed in the provided source.

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Solvent Selection : A suitable deuterated solvent that completely dissolves the analyte is chosen. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

-

Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.[2]

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

-

Sample Filtration : To ensure a homogeneous solution and improve spectral quality, the sample is filtered through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[2]

NMR Data Acquisition

The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.[3][4]

¹H NMR Spectroscopy Parameters:

-

Pulse Program : A standard single-pulse experiment.

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans : 8 to 16 scans are usually adequate for a moderately concentrated sample.[2]

-

Temperature : The experiment is typically conducted at room temperature (298 K).[2]

¹³C NMR Spectroscopy Parameters:

-

Pulse Program : A proton-decoupled single-pulse experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width : A wider spectral width of about 200-240 ppm is necessary for ¹³C NMR.[2]

-

Acquisition Time : Generally 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 2-5 seconds.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required to achieve a good signal-to-noise ratio.[2]

-

Temperature : Maintained at room temperature (298 K).[2]

Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction : The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Methoxyphenyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methoxyphenyl acetate (B1210297), also known as guaiacyl acetate. It details the experimental protocols for obtaining the spectrum, presents a thorough interpretation of the principal absorption bands, and visualizes key structural and procedural information.

Introduction to 2-Methoxyphenyl Acetate and FT-IR Spectroscopy

This compound (C₉H₁₀O₃) is an aromatic ester with applications in various chemical syntheses and as a flavoring and fragrance agent.[1][2] Its structure incorporates several key functional groups, including an ester, an ether, and a benzene (B151609) ring.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule.[3] By measuring the absorption of infrared radiation, a unique spectral fingerprint is generated, allowing for structural elucidation and quality control.[3] This guide focuses on the application of FT-IR spectroscopy for the characterization of this compound.

Molecular Structure and Key Functional Groups

The interpretation of an FT-IR spectrum relies on understanding the vibrational modes of the molecule's constituent functional groups. The structure of this compound contains:

-

Ester Group (-O-C=O): Gives rise to a very strong carbonyl (C=O) stretching vibration and characteristic carbon-oxygen (C-O) stretching vibrations.

-

Aromatic Ring (Benzene): Produces characteristic C=C stretching vibrations within the ring and C-H stretching and bending vibrations.

-

Ether Linkage (Ar-O-CH₃): Characterized by asymmetric and symmetric C-O-C stretching modes.

-

Methyl Groups (-CH₃): Exhibit symmetric and asymmetric C-H stretching and bending vibrations.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: FT-IR Spectrum Acquisition

This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature.[1]

Method 1: Neat Liquid Film (Thin Film Method)

This is the most common method for non-volatile liquid samples.

-

Materials:

-

FT-IR Spectrometer

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pipette

-

This compound sample

-

Dry solvent (e.g., isopropanol (B130326) or acetone) for cleaning

-

Kimwipes or other lint-free tissues

-

Desiccator for plate storage

-

-

Procedure:

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty. Run a background scan to acquire a spectrum of the ambient air (containing H₂O and CO₂), which will be automatically subtracted from the sample spectrum.[3]

-

Sample Preparation: Place one clean, dry salt plate on a holder. Using a pipette, place a single drop of this compound onto the center of the plate.[4]

-

Create Film: Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.[3]

-

Acquire Spectrum: Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the sample spectrum.[3] The instrument's software will ratio the sample spectrum against the background spectrum to produce the final IR spectrum.[3]

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly by wiping with a Kimwipe soaked in a dry solvent like acetone.[3][4] Store the clean, dry plates in a desiccator to protect them from moisture.[3]

-

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid alternative that requires minimal sample preparation.

-

Materials:

-

FT-IR Spectrometer with an ATR accessory

-

Pipette

-

This compound sample

-

Solvent (e.g., isopropanol) for cleaning

-

-

Procedure:

-

Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.[4][5]

-

Acquire Spectrum: Run the FT-IR analysis.

-

Cleaning: Clean the sample off the crystal using a soft tissue and an appropriate solvent.

-

Caption: General experimental workflow for FT-IR analysis of a liquid sample.

Data Presentation and Spectrum Interpretation

The FT-IR spectrum of this compound displays several characteristic absorption bands. The table below summarizes the expected peaks and their assignments based on the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretch (Asymmetric & Symmetric) | -CH₃ (Acetyl and Methoxy)[3][6] |

| ~1765 | Strong | C=O Stretch | Phenyl Acetate (Ester) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring[6] |

| ~1370 | Medium | C-H Bend (Symmetric) | -CH₃ (Acetyl) |

| ~1250 | Strong | C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether[7] |

| 1200 - 1180 | Strong | C-O Stretch | Acetate Ester |

| ~1020 | Strong | C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether[7][8] |

| ~750 | Strong | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |

Detailed Interpretation:

-

C-H Stretching Region (3100-2850 cm⁻¹): This region will show peaks for both aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl groups (just below 3000 cm⁻¹).[6]

-

Carbonyl (C=O) Stretching (around 1765 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the ester's carbonyl group. For phenyl acetates, this peak typically appears at a higher frequency (~1765 cm⁻¹) than in aliphatic esters (~1740 cm⁻¹) due to the electronic effects of the aromatic ring.

-

Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information.

-

The strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ are highly characteristic of the aryl-alkyl ether linkage (the guaiacyl moiety).[7][8]

-

A very strong band between 1200-1180 cm⁻¹ is characteristic of the C-O stretching of the acetate group.

-

The strong out-of-plane C-H bending band around 750 cm⁻¹ is indicative of the 1,2- (ortho) substitution pattern on the benzene ring.

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Phenol, 2-methoxy-, acetate [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxyphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxyphenyl acetate (B1210297). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the identification and structural elucidation of this and related compounds. This document outlines the key fragmentation pathways, presents quantitative mass spectral data, and provides a representative experimental protocol for analysis.

Core Data Presentation

The mass spectrum of 2-Methoxyphenyl acetate is characterized by a series of fragment ions that provide a distinctive fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | 45.9 | [M]•+ (Molecular Ion) |

| 124 | 100.0 | [M - C2H2O]•+ |

| 109 | 50.0 | [C7H5O2]+ |

| 95 | 10.0 | [C6H7O]+ |

| 81 | 15.0 | [C5H5O]+ |

| 77 | 20.0 | [C6H5]+ |

| 65 | 15.0 | [C5H5]+ |

| 51 | 10.0 | [C4H3]+ |

| 43 | 60.0 | [CH3CO]+ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is primarily driven by the loss of neutral molecules and the formation of stable carbocations. The proposed fragmentation pathway is initiated by the ionization of the parent molecule to form the molecular ion ([M]•+) at m/z 166.

The base peak at m/z 124 is formed by the characteristic loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion. This is a common fragmentation pathway for aryl acetates. Subsequent fragmentations involve the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to yield an ion at m/z 109. Further fragmentation of the aromatic ring leads to the formation of smaller, characteristic ions. A significant peak is also observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Visualization of the Fragmentation Pathway

The logical flow of the proposed fragmentation of this compound is depicted in the following diagram:

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as ethyl acetate or dichloromethane. A series of dilutions are then prepared from the stock solution to create calibration standards of varying concentrations. For analysis of complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Data Acquisition and Analysis:

Data is acquired in full scan mode to obtain the complete mass spectrum of the eluting compounds. The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library. Quantification can be performed by integrating the peak area of a characteristic ion (e.g., the base peak at m/z 124) and comparing it to a calibration curve generated from the analysis of the standard solutions.

Solubility Profile of 2-Methoxyphenyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyphenyl acetate (B1210297) (also known as guaiacyl acetate), a compound of interest in various chemical and pharmaceutical applications. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

Precise quantitative solubility data for 2-Methoxyphenyl acetate in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available qualitative descriptions, an estimated solubility profile can be inferred. This compound is generally described as having excellent solubility in many common organic solvents. The following table summarizes the available qualitative and estimated quantitative solubility data.

Disclaimer: The quantitative values in the table below are estimates based on the general solubility of similar aromatic esters and qualitative statements. These values should be confirmed through experimental determination for any critical applications.

| Solvent | Chemical Class | Estimated Solubility ( g/100 mL at 25°C) | Qualitative Description |

| Ethanol | Polar Protic | > 50 | Miscible |

| Methanol | Polar Protic | > 50 | Highly Soluble |

| Acetone | Polar Aprotic | > 40 | Highly Soluble |

| Ethyl Acetate | Polar Aprotic | > 30 | Soluble |

| Dichloromethane | Halogenated | > 40 | Highly Soluble |

| Chloroform | Halogenated | > 40 | Highly Soluble |

| Toluene | Aromatic Hydrocarbon | ~20 | Soluble |

| Diethyl Ether | Ether | > 30 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Highly Soluble |

| n-Hexane | Nonpolar | < 1 | Sparingly Soluble |

| Water | Aqueous | ~0.425 (estimated) | Slightly Soluble |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol details a reliable method for the quantitative determination of this compound solubility in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in a known amount of the solvent.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vial from the shaker/water bath and let it stand at the same temperature to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter directly into a pre-weighed evaporating dish or vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately weigh the evaporating dish containing the filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

2.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass_final - Mass_initial) / Volume_supernatant ] * 100

Where:

-

Mass_final is the mass of the evaporating dish with the dried solute.

-

Mass_initial is the mass of the empty evaporating dish.

-

Volume_supernatant is the volume of the supernatant taken for analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

An In-depth Technical Guide to 2-Methoxyphenyl Acetate for Researchers, Scientists, and Drug Development Professionals

An Introduction to 2-Methoxyphenyl Acetate (B1210297): Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 2-Methoxyphenyl acetate, a key organic compound with applications in various scientific domains, including pharmaceutical development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on its chemical identity, synthesis, and analytical characterization.

Chemical Identification and Properties

This compound, an ester of guaiacol (B22219) and acetic acid, is a valuable intermediate in organic synthesis. Its fundamental properties are summarized below.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 613-70-7 .

This compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Synonym |

| Acetic Acid 2-Methoxyphenyl Ester |

| 2-Guaiacol Acetate |

| Acetic Acid 2-Guaiacol Ester |

| O-Acetylguaiacol |

| o-Acetoxyanisole |

| Guaiacyl acetate |

| 1-Acetoxy-2-methoxybenzene |

| o-Anisyl acetate |

| Eucol |

| Phenol, 2-methoxy-, acetate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.129 g/mL at 25 °C | |

| Boiling Point | 122-124 °C at 18 mm Hg | |

| Melting Point | 31.5 °C | |

| Flash Point | > 230 °F (> 110 °C) | |

| Refractive Index | n20/D 1.514 | |

| Purity | >97.0% (GC) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the O-acylation of guaiacol (2-methoxyphenol) with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride.

Synthesis Workflow

The general workflow for the synthesis of this compound from guaiacol is depicted in the following diagram.

Experimental Protocol: O-Acylation of Guaiacol

This protocol details the synthesis of this compound via the acylation of guaiacol with acetic anhydride.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Acetic anhydride

-

Pyridine (or a catalytic amount of sulfuric acid)

-

Dichloromethane (or other suitable solvent)

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask, dissolve guaiacol in a suitable solvent such as dichloromethane. Alternatively, the reaction can be performed neat.

-

Add an equimolar amount of acetic anhydride to the solution.

-

Add a catalytic amount of a base, such as pyridine, to the reaction mixture.

-

Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by the disappearance of the guaiacol spot on the TLC plate), begin the work-up procedure.

-

Wash the reaction mixture with dilute hydrochloric acid to remove any remaining pyridine.

-

Subsequently, wash with water and then with a saturated sodium bicarbonate solution to neutralize any excess acetic acid.

-

Perform a final wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

Chemical Transformations: The Fries Rearrangement

This compound can undergo a Fries rearrangement to produce hydroxyacetophenone derivatives. This reaction is of significant interest in organic synthesis as it allows for the C-acylation of phenols. The reaction is catalyzed by Lewis acids (e.g., AlCl₃) or Brønsted acids and the product distribution (ortho vs. para substitution) can be influenced by reaction conditions such as temperature and solvent polarity.[2]

Fries Rearrangement Mechanism

The widely accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate.

Low reaction temperatures and polar solvents tend to favor the formation of the para-substituted product, while higher temperatures and non-polar solvents favor the ortho-substituted product.[2]

Applications in Drug Development

The Fries rearrangement of this compound can lead to the formation of substituted hydroxyacetophenones, which are precursors to a variety of pharmaceuticals. For example, acetovanillone, which can be synthesized from guaiacol via a process involving this compound, is a key starting material for the antipsychotic drug Iloperidone.[4]

Biological Evaluation

To date, there is a lack of publicly available data on the specific biological activities of this compound from high-throughput screening or other bioassays. However, for researchers interested in evaluating its biological profile, standard in vitro assays can be employed.

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of this compound against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the half-maximal inhibitory concentration (IC₅₀) can be calculated.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

General GC-MS Parameters for Analysis of a Related Compound (Eugenol Acetate):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-80 °C, followed by a ramp to 250-280 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Note: These parameters are for a structurally similar compound and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a suitable method for the quantitative analysis of this compound.

General HPLC Method Parameters for a Related Compound (Ethyl (2-methoxyphenyl)acetate): [5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid.[5]

-

Elution: Isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 275 nm, based on the chromophore).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Note: This method is for a related compound and would require optimization and validation for the accurate quantification of this compound.[5]

References

An In-depth Technical Guide to the Theoretical vs. Experimental Properties of o-Acetylguaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Acetylguaiacol, also known as 2-methoxyphenyl acetate (B1210297), is the acetate ester of guaiacol (B22219). While guaiacol, a naturally occurring phenolic compound, has been the subject of extensive research due to its wide range of biological activities and applications, o-acetylguaiacol is primarily recognized as a synthetic intermediate. Its properties are intrinsically linked to its precursor, guaiacol, and its utility often lies in chemical synthesis, where the acetylation of the phenolic hydroxyl group serves to protect it or modify its reactivity. This technical guide provides a comparative analysis of the theoretical and experimental properties of o-acetylguaiacol, often referencing guaiacol to provide a comprehensive context for researchers.

Synthesis of o-Acetylguaiacol

The primary route to o-acetylguaiacol is through the esterification of guaiacol.

Experimental Protocol: Acetylation of Guaiacol

This protocol outlines a standard laboratory procedure for the synthesis of o-acetylguaiacol.

Materials:

-

Guaiacol

-

Acetic anhydride (B1165640)

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (dilute solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve guaiacol in dichloromethane.

-

Reagent Addition: Add a stoichiometric equivalent of acetic anhydride to the solution. Subsequently, add a catalytic amount of pyridine.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude o-acetylguaiacol can be purified by vacuum distillation or column chromatography.

Synthesis Workflow

Caption: Workflow for the synthesis of o-acetylguaiacol from guaiacol.

Physicochemical Properties

Direct experimental data for o-acetylguaiacol is limited. The following tables summarize the available theoretical and experimental data for o-acetylguaiacol and provide a comparison with its precursor, guaiacol.

Table 1: Physical Properties of o-Acetylguaiacol vs. Guaiacol

| Property | o-Acetylguaiacol (Theoretical/Experimental) | Guaiacol (Experimental) |

| Molecular Formula | C₉H₁₀O₃ | C₇H₈O₂ |

| Molecular Weight | 166.17 g/mol | 124.14 g/mol [1] |

| Melting Point | Not readily available | 28-32 °C[2] |

| Boiling Point | Not readily available | 204-206 °C[2] |

| Density | Not readily available | 1.129 g/cm³ at 21 °C[2] |

| Solubility | Soluble in organic solvents. | Slightly soluble in water; soluble in ethanol, ether, chloroform.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of o-acetylguaiacol.

Table 2: Spectroscopic Data of o-Acetylguaiacol vs. Guaiacol

| Spectroscopic Technique | o-Acetylguaiacol | Guaiacol |

| ¹H NMR | Data not readily available in literature. | Peaks around 3.8 ppm (s, 3H, -OCH₃), 5.6 ppm (s, 1H, -OH), and 6.8-7.0 ppm (m, 4H, aromatic) are characteristic. |

| ¹³C NMR | Data not readily available in literature. | Characteristic peaks include those for the methoxy (B1213986) carbon, the aromatic carbons, and the hydroxyl-bearing aromatic carbon. |

| IR Spectroscopy | Expected to show a strong carbonyl (C=O) stretch from the acetate group around 1760 cm⁻¹, and C-O stretching bands. The characteristic broad -OH stretch of guaiacol (around 3500 cm⁻¹) would be absent. | Shows a broad O-H stretching band around 3500 cm⁻¹, C-O stretching, and aromatic C-H and C=C bands. |

| Mass Spectrometry | The NIST WebBook provides a mass spectrum for "Phenol, 2-methoxy-, acetate" (a synonym for o-acetylguaiacol).[3] | The mass spectrum of guaiacol typically shows a molecular ion peak at m/z 124.[1] |

Biological Activity

While guaiacol has demonstrated antioxidant and anti-inflammatory properties, the biological activities of o-acetylguaiacol are not as well-documented and are often inferred from studies on other acetylated phenolic compounds.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group. Acetylation of this group in o-acetylguaiacol would theoretically diminish this primary antioxidant mechanism. However, some studies on other acetylated phenolics suggest that they may still possess or even exhibit enhanced biological activities through different mechanisms.[4]

Anti-inflammatory Activity

Guaiacol and its derivatives have been investigated for their anti-inflammatory effects.[5] The acetylation of guaiacol could potentially modulate this activity, possibly by altering its bioavailability or interaction with molecular targets. Further research is needed to elucidate the specific anti-inflammatory profile of o-acetylguaiacol.

Signaling Pathway

Caption: Postulated anti-inflammatory signaling pathway modulated by guaiacol derivatives.

Conclusion

o-Acetylguaiacol is a key synthetic intermediate derived from guaiacol. While comprehensive experimental data for o-acetylguaiacol is not as abundant as for its precursor, its properties can be largely inferred from its chemical structure and the well-documented characteristics of guaiacol. The acetylation of the phenolic hydroxyl group significantly alters its chemical properties, which in turn is expected to modulate its biological activity. For researchers in drug development and organic synthesis, understanding the relationship between guaiacol and o-acetylguaiacol is essential for designing synthetic routes and for the potential development of novel compounds with tailored biological profiles. Further experimental investigation into the specific properties and biological activities of o-acetylguaiacol is warranted to fully explore its potential.

References

- 1. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Phenol, 2-methoxy-, acetate [webbook.nist.gov]

- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

Guaiacol Acetate: A Comprehensive Technical Guide

An In-depth Review of the Discovery, Synthesis, Properties, and Biological Significance of 2-Methoxyphenyl Acetate (B1210297)

Abstract

Guaiacol (B22219) acetate, systematically known as 2-methoxyphenyl acetate, is an aromatic ester derived from guaiacol. While the discovery of its precursor, guaiacol, dates back to the early 19th century, the specific history of guaiacol acetate is less documented. It is primarily synthesized through the acetylation of guaiacol and is recognized for its applications as a flavoring agent and its potential, though less explored, biological activities. This technical guide provides a comprehensive overview of the discovery and history of guaiacol and its acetate derivative, detailed experimental protocols for the synthesis of guaiacol acetate, a summary of its physicochemical properties, and an exploration of its known and potential biological roles.

Discovery and History

The history of guaiacol acetate is intrinsically linked to its precursor, guaiacol. Guaiacol was first isolated in 1826 by Otto Unverdorben from the distillation products of guaiacum resin.[1] Later, in 1843, A. Sobrero also isolated it from the tree resin guaiac.[2] The synthesis of guaiacol was a significant advancement, with various methods developed over time, including the methylation of catechol and the hydrolysis of o-anisidine.[1][3] Guaiacol itself found use as an expectorant, antiseptic, and a precursor for various flavorants, most notably vanillin.[3]

The precise first synthesis of guaiacol acetate is not well-documented in readily available historical records. However, the acetylation of phenols was a common chemical transformation in the late 19th and early 20th centuries. It is plausible that guaiacol acetate was first synthesized during this period as part of the broader exploration of guaiacol's derivatives and their potential applications. The process of acetylating guaiacol is a straightforward esterification reaction.

Physicochemical Properties

Guaiacol acetate is a white crystalline solid or a colorless to pale yellow oily liquid with a characteristic sweet, woody, and slightly smoky odor.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Guaiacol Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [4] |

| Melting Point | 31.5 °C | [5] |

| Boiling Point | 122-124 °C at 18 mmHg | [5] |